molecular formula C7H7BCl2O3 B14020654 3,5-Dichloro-2-methoxyphenylboronic acid

3,5-Dichloro-2-methoxyphenylboronic acid

Cat. No.: B14020654
M. Wt: 220.84 g/mol
InChI Key: MJRIIYDEDWEQSN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxyphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methoxyphenylboronic acid typically involves the borylation of 3,5-dichloro-2-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methoxyphenylboronic acid primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Hydrocarbons: Formed through reduction reactions.

Scientific Research Applications

3,5-Dichloro-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3,5-Dichloro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The presence of electron-withdrawing chlorine atoms and the methoxy group influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylboronic Acid: Lacks the methoxy group, making it less electron-rich.

    4-Methoxyphenylboronic Acid: Has a methoxy group but lacks the chlorine atoms, affecting its reactivity.

    4-Chlorophenylboronic Acid: Contains only one chlorine atom and no methoxy group, leading to different reactivity patterns.

Uniqueness

3,5-Dichloro-2-methoxyphenylboronic acid is unique due to the combined presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group. This unique combination allows for fine-tuning of reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C7H7BCl2O3

Molecular Weight

220.84 g/mol

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3

InChI Key

MJRIIYDEDWEQSN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)Cl)Cl)(O)O

Origin of Product

United States

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